molecular formula C22H10N4O2 B3824885 4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile CAS No. 99276-82-1

4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile

Cat. No. B3824885
CAS RN: 99276-82-1
M. Wt: 362.3 g/mol
InChI Key: WZJFBONYJSRRPZ-UHFFFAOYSA-N
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Description

“4,4’-[1,2-phenylenebis(oxy)]diphthalonitrile” is a chemical compound with the molecular formula C22H10N4O2 . It is a type of phthalonitrile .


Synthesis Analysis

The synthesis of this compound can involve the use of Si–B–C–N precursors. In one study, the Si–B–C–N precursor was mixed with 4,4’-(1,3-phenylenebis (oxy)) diphthalonitrile (DPN) at the ratios of DPN: Si–B–C–N precursor = 1:0.2 and 1:0.4 (w/w). At the same time, the DPN was cured with 4-(4-aminophenoxy) phthalonitrile (2P) with a mass ratio of 10–0.65 .


Molecular Structure Analysis

The molecular structure of “4,4’-[1,2-phenylenebis(oxy)]diphthalonitrile” is characterized by the presence of aromatic ether bonds and the bonds between benzene and triazine . The average mass of the molecule is 362.340 Da and the monoisotopic mass is 362.080383 Da .

Scientific Research Applications

Synthesis and Characterization

  • 4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile and its derivatives have been synthesized and characterized for various applications. For example, Ağırtaş et al. (2012) synthesized novel binuclear phthalocyanines using this compound, investigating their thermal and antioxidant properties (Ağırtaş et al., 2012).

Photophysical and Photochemical Properties

  • Canlıca (2020) synthesized a metal-free phthalocyanine compound by cyclotetramerization of 4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile. This compound exhibited significant photophysical and photochemical properties, making it potentially useful for photodynamic therapy (PDT) applications (Canlıca, 2020).

Polymer Synthesis and Properties

  • Bai et al. (2020) successfully synthesized a phthalonitrile oligomer containing 4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile. They analyzed its polymerization kinetics and thermal properties, highlighting its potential in high-performance material applications (Bai et al., 2020).
  • Wang et al. (2020) explored the enhanced properties of phthalonitrile resins reinforced with this compound, demonstrating significant improvements in mechanical and thermal stability (Wang et al., 2020).

properties

IUPAC Name

4-[2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O2/c23-11-15-5-7-19(9-17(15)13-25)27-21-3-1-2-4-22(21)28-20-8-6-16(12-24)18(10-20)14-26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJFBONYJSRRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391402
Record name 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-

CAS RN

99276-82-1
Record name 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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